MFZ 10-7 (hydrochloride)

Overview

Description

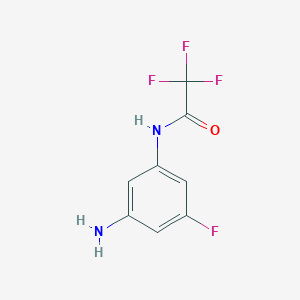

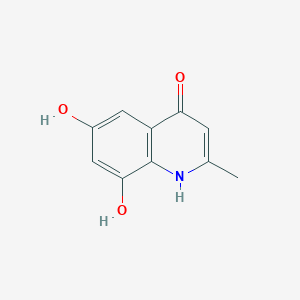

MFZ 10-7 (hydrochloride) is a drug with potential applications in the treatment of addiction . It acts as a negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) . MFZ 10-7 (hydrochloride) is also a click chemistry reagent, containing an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Physical And Chemical Properties Analysis

MFZ 10-7 (hydrochloride) has a molecular weight of 272.70 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its exact mass is 272.0516542 g/mol, and its monoisotopic mass is also 272.0516542 g/mol . The topological polar surface area of MFZ 10-7 (hydrochloride) is 36.7 Ų .

Scientific Research Applications

MFZ 10-7 (hydrochloride) has been studied for its potential therapeutic and pharmacological applications. It has been used in both in vivo and in vitro studies.

In Vivo

In vivo studies have been conducted to investigate the effects of MFZ 10-7 (hydrochloride) on various diseases and conditions. For example, it has been studied for its potential to treat diabetes, obesity, and hypertension. In addition, it has been studied for its possible anti-inflammatory and anti-tumor effects.

In Vitro

In vitro studies have been conducted to investigate the effects of MFZ 10-7 (hydrochloride) on various cellular processes. For example, it has been studied for its potential to modulate the activity of enzymes involved in signal transduction pathways, as well as its potential to modulate the activity of ion channels. In addition, it has been studied for its possible effects on cell proliferation and apoptosis.

Mechanism of Action

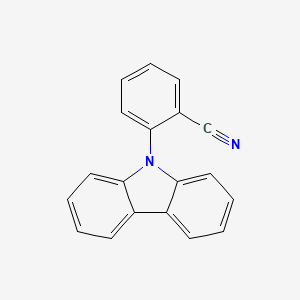

MFZ 10-7, also known as 3-fluoro-5-((6-methylpyridin-2-yl)ethynyl)benzonitrile, is a compound with potential applications in the treatment of addiction .

Target of Action

MFZ 10-7 acts as a high affinity negative allosteric modulator at the metabotropic glutamate receptor subtype 5 (mGluR5) . This receptor plays a crucial role in the central nervous system, influencing a variety of physiological functions and behaviors.

Mode of Action

Instead, it binds to a site different from the active site, leading to a conformational change that reduces the receptor’s response to its ligand . This interaction results in the inhibition of the receptor’s activity .

Pharmacokinetics

The compound’s effectiveness in animal models suggests it is able to cross the blood-brain barrier

Result of Action

The inhibition of mGluR5 by MFZ 10-7 has been shown to reduce craving for drugs of abuse such as cocaine in animal models . This suggests that MFZ 10-7 could potentially be used in the treatment of addiction.

Biological Activity

MFZ 10-7 (hydrochloride) has been studied for its potential to modulate the activity of various enzymes involved in signal transduction pathways, as well as its potential to modulate the activity of ion channels. In addition, it has been studied for its possible anti-inflammatory and anti-tumor effects.

Biochemical and Physiological Effects

MFZ 10-7 (hydrochloride) has been studied for its potential to modulate the activity of various enzymes involved in signal transduction pathways, as well as its potential to modulate the activity of ion channels. In addition, it has been studied for its possible effects on cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

MFZ 10-7 (hydrochloride) is a useful tool for laboratory experiments due to its wide range of biological activities. It is relatively easy to synthesize and is stable in aqueous solutions. However, it is important to note that MFZ 10-7 (hydrochloride) has not yet been approved for clinical use and its long-term safety and efficacy have not been established.

Future Directions

MFZ 10-7 (hydrochloride) has a wide range of potential applications and further research is needed to fully understand its pharmacological and therapeutic potential. Possible future directions include:

1. Investigating the effects of MFZ 10-7 (hydrochloride) on other diseases and conditions.

2. Investigating the effects of MFZ 10-7 (hydrochloride) on other cellular processes.

3. Investigating the effects of MFZ 10-7 (hydrochloride) in combination with other drugs.

4. Investigating the long-term safety and efficacy of MFZ 10-7 (hydrochloride).

5. Investigating the mechanism of action of MFZ 10-7 (hydrochloride).

6. Investigating the pharmacokinetic and pharmacodynamic properties of MFZ 10-7 (hydrochloride).

7. Investigating the effects of MFZ 10-7 (hydrochloride) on drug metabolism.

8. Investigating the effects of MFZ 10-7 (hydrochloride) on drug delivery.

9. Investigating the effects of MFZ 10-7 (hydrochloride) on drug targeting.

10. Investigating the effects of MFZ 10-7 (hydrochloride) on drug resistance.

11. Investigating the effects of MFZ 10-7 (hydrochloride) on drug toxicity.

12. Investigating the effects of MFZ 10-7 (hydrochloride) on drug efficacy.

13. Investigating the effects of MFZ 10-7 (hydrochloride) on drug absorption.

14. Investigating the effects of MFZ 10-7 (hydrochloride) on drug-drug interactions.

15. Investigating the effects of MFZ 10-7 (hydrochloride) on drug metabolism and disposition.

16. Investigating the effects of MFZ 10-7 (hydrochloride) on drug distribution.

17. Investigating the effects of MFZ 10-7 (hydrochloride) on drug excretion.

18. Investigating the effects of MFZ 10-7 (hydrochloride) on drug pharmacokinetics.

19. Investigating the effects of MFZ 10-7 (hydrochloride) on drug pharmacodynamics.

20. Investigating the effects of MFZ 10-7 (hydrochloride) on drug-receptor interactions.

properties

IUPAC Name |

3-fluoro-5-[2-(6-methylpyridin-2-yl)ethynyl]benzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2.ClH/c1-11-3-2-4-15(18-11)6-5-12-7-13(10-17)9-14(16)8-12;/h2-4,7-9H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRHOKQFFLQKKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C#CC2=CC(=CC(=C2)F)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1779796-36-9 | |

| Record name | MFZ10-7 hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3EFD8HR3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of MFZ 10-7 (hydrochloride) and how does it impact cocaine addiction in preclinical models?

A: MFZ 10-7 (hydrochloride) is a novel negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) []. Unlike agonists or antagonists that directly bind to the active site, NAMs bind to allosteric sites on the receptor, altering its conformation and reducing its signaling activity.

- Reduced Cocaine Self-Administration: MFZ 10-7 (hydrochloride) administration decreases the intravenous self-administration of cocaine in rats, suggesting a reduction in the rewarding effects of the drug [].

- Suppressed Cocaine-Seeking Behavior: The compound also inhibits both cocaine-induced and cocaine-associated cue-induced reinstatement of drug-seeking behavior in rats []. This indicates a potential for MFZ 10-7 (hydrochloride) to reduce relapse, a major challenge in treating addiction.

- Impact on Sucrose Reward: While MFZ 10-7 (hydrochloride) impacts cocaine reward pathways, its effects on natural rewards, like sucrose, appear less pronounced. Although it lowers the rate of sucrose self-administration, it doesn't significantly alter total sucrose intake, suggesting some selectivity for drug-related reward [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

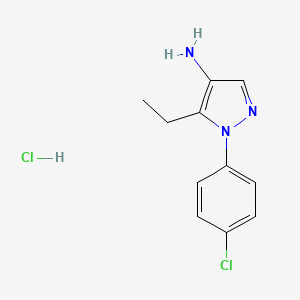

![5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1433380.png)

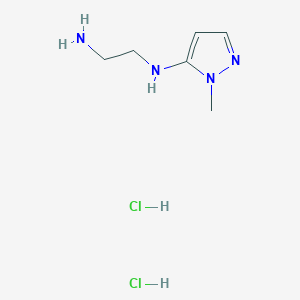

![2-[2-(Propan-2-yl)pyrrolidin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B1433382.png)

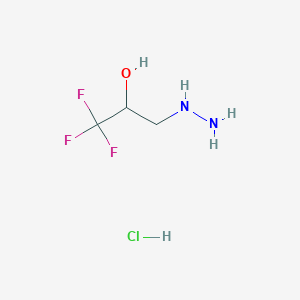

![7-Methyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B1433391.png)